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Compound of Interest

Compound Name: Ethylene glycol dimethacrylate

Cat. No.: B3422486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis, characterization, and application of Ethylene Glycol Dimethacrylate (EGDMA)-

based terpolymers prepared via precipitation polymerization, with a focus on their use in drug

delivery systems.

Application Notes
Precipitation polymerization is a versatile technique for synthesizing monodisperse polymer

microspheres. In this method, the polymerization is initiated in a homogeneous solution where

the monomers and initiator are soluble, but the resulting polymer is insoluble in the reaction

medium. As the polymer chains grow, they precipitate out of the solution, forming stable, cross-

linked microspheres. EGDMA is a common cross-linking agent that provides mechanical

stability and controls the porosity of the resulting polymer particles.

By incorporating functional monomers into the polymerization process, EGDMA-based

terpolymers with tailored properties can be synthesized. For instance, the inclusion of

methacrylic acid (MAA) can impart pH-sensitivity and provide carboxylic acid groups for drug

interaction, while 2-hydroxyethyl methacrylate (HEMA) can enhance the hydrophilicity of the

polymer matrix.[1] These functional groups are crucial for loading and controlling the release of

therapeutic agents.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3422486?utm_src=pdf-interest
https://www.benchchem.com/product/b3422486?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914908/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesized EGDMA-based terpolymer microspheres have shown significant potential in

drug delivery applications. Their porous structure allows for the encapsulation of drugs, and the

chemical nature of the terpolymer can be designed to control the drug release kinetics. For

example, molecularly imprinted polymers (MIPs) can be created using the drug molecule as a

template during polymerization, leading to highly specific binding sites and a more controlled

release profile.[2][3] This approach has been successfully demonstrated for the controlled

delivery of anticancer drugs like 5-fluorouracil and poorly soluble compounds such as

curcumin.[1][2]

The characterization of these terpolymers is crucial to ensure their suitability for drug delivery.

Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the

incorporation of the monomers into the polymer structure.[4] Scanning Electron Microscopy

(SEM) provides information on the morphology, size, and surface characteristics of the

microspheres.[2] Brunauer–Emmett–Teller (BET) analysis is employed to determine the

specific surface area and porosity of the polymer particles, which are critical parameters for

drug loading and release.[5][6]

The development of EGDMA-based terpolymers for drug delivery follows a logical workflow,

from initial design and synthesis to comprehensive characterization and in vitro evaluation. This

systematic approach ensures the development of safe and effective drug delivery systems.
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Development and evaluation of EGDMA-based terpolymers for drug delivery.

Experimental Protocols
Protocol 1: Synthesis of 5-Fluorouracil-Imprinted
EGDMA-MAA-HEMA Terpolymer Microspheres[1]
This protocol describes the synthesis of molecularly imprinted polymers (MIPs) for the

controlled release of 5-fluorouracil (5-FU).

1. Materials:

5-Fluorouracil (5-FU) (Template drug)

Methacrylic acid (MAA) (Functional monomer)

2-hydroxyethyl methacrylate (HEMA) (Hydrophilic monomer)

Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)
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2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

Methanol (Porogen/Solvent)

Nitrogen gas

2. Equipment:

Glass pressure tube

Ultrasound bath

Heating block or oil bath

Filtration apparatus

Vacuum oven

3. Procedure:

In a glass pressure tube, prepare the pre-polymerization mixture by dissolving 5-FU (0.9

mmol), MAA (1.8 mmol), and HEMA (0.9 mmol) in methanol (90 mL).

Degas the mixture for 30 minutes using an ultrasound bath while purging with nitrogen gas.

Add EGDMA (8 mmol) and a solution of AIBN (1 mL of a prepared stock solution) to the

mixture.

Degas the final mixture for an additional 10 minutes.

Seal the tube and place it in a heating block or oil bath at 60°C for 18 hours.

After polymerization, cool the tube and filter the synthesized microspheres.

Wash the microspheres with methanol to remove unreacted monomers and the template

drug.

Dry the microspheres under vacuum.
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Protocol 2: Synthesis of Curcumin-Imprinted EGDMA-
MAA Terpolymer Microspheres[3]
This protocol details the synthesis of MIPs for the transdermal delivery of curcumin.

1. Materials:

Curcumin (Template drug)

Methacrylic acid (MAA) (Functional monomer)

Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

Benzoyl peroxide (BPO) (Initiator)

Acetonitrile (Porogen/Solvent)

Nitrogen gas

2. Equipment:

Round-bottom flask

Sonicator

Oil bath with magnetic stirrer

Centrifuge

3. Procedure:

Dissolve curcumin (0.05 mmol) in 50 mL of acetonitrile in a round-bottom flask.

Add MAA (4 mmol) to the solution and let it stand for 10 minutes to allow for pre-

complexation.

Add EGDMA (10 mmol) and BPO (1 mmol) and stir until completely dissolved.

Remove dissolved oxygen by sonicating the mixture under a nitrogen gas flow for 5 minutes.
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Place the flask in an oil bath at 60-70°C and stir for 24 hours.

Once the solution becomes turbid, indicating polymer precipitation, centrifuge the mixture at

4000 rpm for 15 minutes to separate the solid microspheres.

Wash the collected microspheres with a mixture of methanol and acetic acid, followed by

methanol to remove the curcumin template.

Dry the microspheres in a vacuum oven.

Quantitative Data Summary
Table 1: Monomer Feeds and Polymerization Conditions

Polymer
System

Functio
nal
Monom
er(s)

Cross-
linker

Initiator
Poroge
n

Temper
ature
(°C)

Time (h)
Referen
ce

5-FU
MIP

MAA,
HEMA

EGDMA AIBN
Methan
ol

60 18 [1]

Curcumin

MIP
MAA EGDMA BPO

Acetonitri

le
60-70 24 [3]

| Poly(AN-co-EGDMA-co-VBC) | Acrylonitrile, Vinylbenzyl chloride | EGDMA | AIBN |

Acetonitrile, Toluene | 60 | 96 |[5] |

Table 2: Physicochemical Properties of EGDMA-Based Terpolymers
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Polymer
System

Particle Size
(nm)

Polymer Yield
(%)

Specific
Surface Area
(m²/g)

Reference

5-FU MIP
(EGDMA-
based)

300 - 600 Not Reported Not Reported [1]

Curcumin MIP

Fine powder,

granular

morphology

Not Reported Not Reported [3]

| Poly(AN-co-EGDMA-co-VBC) | Not Reported | 39 - 48 | up to 59 |[5] |

Table 3: Drug Loading and In Vitro Release Characteristics

Polymer
System

Drug
Drug
Loading
(mg/g)

Release
Condition
s

Cumulati
ve
Release
(%)

Time (h)
Referenc
e

5-FU MIP
(EGDMA-
based)

5-
Fluoroura
cil

11.3 pH 2.2 ~40
Not
Specified

[1]

5-FU MIP

(EGDMA-

based)

5-

Fluorouraci

l

11.3 pH 5.0 ~20
Not

Specified
[1]

5-FU MIP

(EGDMA-

based)

5-

Fluorouraci

l

11.3 pH 7.4 ~12
Not

Specified
[1]

| Curcumin MIP | Curcumin | 4.239 | Not Specified | 41.26 | 8 |[7] |

Characterization Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8914908/
https://www.mdpi.com/2073-4360/16/24/3456
https://www.mdpi.com/2073-4360/12/2/423
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914908/
https://www.scilit.com/publications/e822f3c0b1fdf4d4820f2886e844f2a0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Fourier-Transform Infrared Spectroscopy
(FTIR)
1. Objective: To identify the functional groups present in the terpolymer and confirm the

incorporation of each monomer.[4]

2. Sample Preparation (KBr Pellet Method):[8]

Grind 1-2 mg of the dry polymer microspheres into a fine powder using an agate mortar and

pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

Transfer the mixture to a pellet die and press it under high pressure to form a transparent

pellet.

3. Analysis:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Analyze the spectrum for characteristic peaks of the functional groups from the monomers

(e.g., C=O from EGDMA and MAA, -OH from HEMA, C≡N from acrylonitrile).

Protocol 4: Scanning Electron Microscopy (SEM)
1. Objective: To analyze the surface morphology, particle size, and shape of the terpolymer

microspheres.

2. Sample Preparation:[9]

Place a small amount of the dry polymer microsphere powder onto a double-sided carbon

tape mounted on an SEM stub.

Gently press the powder to ensure good adhesion.
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For non-conductive polymer samples, sputter-coat the sample with a thin layer (~10 nm) of a

conductive material like gold or platinum to prevent charging under the electron beam.[10]

[11]

3. Analysis:

Place the prepared stub into the SEM chamber.

Evacuate the chamber to high vacuum.

Apply an appropriate accelerating voltage and scan the electron beam across the sample to

generate images at various magnifications.

Protocol 5: Brunauer–Emmett–Teller (BET) Surface Area
Analysis
1. Objective: To determine the specific surface area and pore size distribution of the polymer

microspheres.[6]

2. Sample Preparation (Degassing):[12]

Accurately weigh a sufficient amount of the dry polymer microspheres into a sample tube.

Degas the sample under vacuum at an elevated temperature (e.g., 40-60°C for polymers,

temperature should be below the glass transition temperature) for several hours to remove

any adsorbed contaminants from the surface.

3. Analysis:

Cool the sample tube with liquid nitrogen.

Introduce nitrogen gas into the sample tube in controlled increments.

Measure the amount of gas adsorbed at various relative pressures.

Use the BET equation to calculate the specific surface area from the nitrogen adsorption

isotherm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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